molecular formula C25H28N4O2 B11197451 1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide

Cat. No.: B11197451
M. Wt: 416.5 g/mol
InChI Key: NDUIVWCLXWCBQU-UHFFFAOYSA-N
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Description

1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety, a piperidine ring, and a carboxamide group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

The synthesis of 1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the phenoxypyrimidine core. This is followed by the introduction of the piperidine ring and the carboxamide group. Common synthetic routes include:

    Step 1: Formation of the phenoxypyrimidine core through a condensation reaction between phenol and a pyrimidine derivative.

    Step 2: Introduction of the piperidine ring via a nucleophilic substitution reaction.

    Step 3: Coupling of the piperidine derivative with an isopropyl-substituted phenyl group to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

1-(6-phenoxypyrimidin-4-yl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which may offer advantages in certain applications over similar compounds.

Properties

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

1-(6-phenoxypyrimidin-4-yl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H28N4O2/c1-18(2)19-8-10-21(11-9-19)28-25(30)20-12-14-29(15-13-20)23-16-24(27-17-26-23)31-22-6-4-3-5-7-22/h3-11,16-18,20H,12-15H2,1-2H3,(H,28,30)

InChI Key

NDUIVWCLXWCBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4

Origin of Product

United States

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